molecular formula C6H8N2O B569800 (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol CAS No. 1219019-23-4

(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Cat. No.: B569800
CAS No.: 1219019-23-4
M. Wt: 124.143
InChI Key: OLXNUSXUUWAEGE-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is a nitrogen-containing heterocyclic compound. This compound features a fused ring system consisting of a pyrrole ring and an imidazole ring. Such structures are often found in bioactive molecules and have significant importance in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of an amino alcohol with a suitable diketone can lead to the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods. These processes often use catalysts to increase yield and selectivity. For example, the use of metal catalysts in cyclization reactions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated heterocycles .

Scientific Research Applications

(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol has various applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: This compound is explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Dihydropyrrolo[1,2-a]imidazoles: These compounds share a similar core structure but differ in the degree of saturation.

    Tetrahydropyrrolo[1,2-a]imidazoles: These are more saturated analogs with similar biological activities.

    Perhydropyrrolo[1,2-a]imidazoles: Fully saturated derivatives with distinct chemical properties.

Uniqueness

(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is unique due to its specific stereochemistry and the presence of both pyrrole and imidazole rings. This unique structure contributes to its distinct biological activities and makes it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-5-3-6-7-1-2-8(6)4-5/h1-2,5,9H,3-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXNUSXUUWAEGE-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN2C1=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.